3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one 3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 609335-17-3
VCID: VC21444001
InChI: InChI=1S/C14H10ClNO2/c15-11-6-2-1-5-10(11)9-16-12-7-3-4-8-13(12)18-14(16)17/h1-8H,9H2
SMILES: C1=CC=C(C(=C1)CN2C3=CC=CC=C3OC2=O)Cl
Molecular Formula: C14H10ClNO2
Molecular Weight: 259.69g/mol

3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one

CAS No.: 609335-17-3

Cat. No.: VC21444001

Molecular Formula: C14H10ClNO2

Molecular Weight: 259.69g/mol

* For research use only. Not for human or veterinary use.

3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one - 609335-17-3

Specification

CAS No. 609335-17-3
Molecular Formula C14H10ClNO2
Molecular Weight 259.69g/mol
IUPAC Name 3-[(2-chlorophenyl)methyl]-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C14H10ClNO2/c15-11-6-2-1-5-10(11)9-16-12-7-3-4-8-13(12)18-14(16)17/h1-8H,9H2
Standard InChI Key TXYKXLSNFKAKJF-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN2C3=CC=CC=C3OC2=O)Cl
Canonical SMILES C1=CC=C(C(=C1)CN2C3=CC=CC=C3OC2=O)Cl

Introduction

Physical and Chemical Properties

Based on structural similarities with related benzoxazolone derivatives, 3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one would be expected to exhibit certain physical and chemical characteristics. While direct data on this specific compound is limited in the provided research literature, properties can be inferred from similar compounds.

Chemical Reactivity

The benzoxazolone core typically demonstrates stability under standard laboratory conditions. The carbonyl group at the C-2 position of the benzoxazolone scaffold presents a potential site for nucleophilic attack. Additionally, the chlorine substituent on the benzyl group may participate in substitution reactions under appropriate conditions.

Synthesis Methods

General Synthetic Approaches

The synthesis of N-substituted benzoxazolones typically follows well-established methodologies. For compounds similar to 3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one, a common synthetic approach involves alkylation of the benzoxazolin-2-one with the appropriate benzyl halide.

Based on reported methodologies for similar compounds, a potential synthetic route would involve:

  • Dissolving 1,3-benzoxazol-2(3H)-one in acetone

  • Adding anhydrous K₂CO₃ as a base

  • Introducing 2-chlorobenzyl chloride or bromide as the alkylating agent

  • Stirring the reaction mixture under appropriate conditions

  • Purification of the product by recrystallization from a suitable solvent

This synthesis approach is supported by the general procedure described for preparing amino derivatives of 1,3-benzoxazol-2(3H)-one, which states: "The appropriate starting material (1,3-benzoxazol-2(3H)-one, 6-bromo-1,3-benzoxazol-2(3H)-one, 5-chloro-1,3-benzoxazol-2(3H)-one) (0.01 mol) was dissolved in acetone (30 mL), then powdered anhydrous K₂CO₃ (0.01 mol) and catalytic..." .

Structural Characterization

Crystal Structure Considerations

Additionally, significant dihedral angles between the benzoxazolone core and substituted groups have been observed in related structures. In 3-Benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one, "the dihedral angles between the mean planes of the benzoxazolone ring system and benzyl plane (r.m.s. deviation of 0.023 Å) is 65.92 (13)°" .

Molecular Interactions

Based on related structures, 3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one would likely exhibit intermolecular interactions such as weak C—H···O hydrogen bonds and C—H···π interactions. These non-covalent interactions would influence crystal packing and potentially affect physical properties such as melting point and solubility .

Table 1. Expected Key Structural Parameters of 3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one Based on Similar Compounds

ParameterExpected ValueBasis
Benzoxazolone planarityr.m.s. deviation ~0.02-0.03 ÅRelated benzoxazolone structures
Dihedral angle between benzoxazolone and benzyl group60-70°Similar N-benzyl substituted compounds
Key intermolecular interactionsC—H···O and C—H···πCommon in benzoxazolone crystal structures
Expected space groupP21/n or P21/cFrequently observed in related structures

Biological Activity and Applications

Structure-Activity Relationships

The presence of the 2-chlorobenzyl group at the N-3 position would likely influence the biological activity profile. Halogenated benzyl substitutions often enhance lipophilicity, which can improve membrane permeability and potentially increase bioactivity. The positioning of the chlorine atom at the ortho position of the benzyl group may create specific three-dimensional constraints that could affect receptor binding or enzyme inhibition capabilities.

Comparative Analysis

Structural Comparison with Related Compounds

3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one shares structural features with other benzoxazolone derivatives but has distinct characteristics. A comparison with related compounds provides valuable insights:

Table 2. Comparative Analysis of 3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one and Related Compounds

CompoundStructural DifferencesMolecular WeightKey Features
3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-oneReference compound~259.69 g/molChlorine at ortho position of benzyl group
3-Benzyl-1,3-benzoxazol-2(3H)-oneLacks chlorine substituent~225.24 g/molSimpler structure, potential different biological profile
3-Benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-oneAdditional 6-(2-chlorobenzoyl) group~363.78 g/molMore complex structure, additional carbonyl group, melting point 401-403 K
3-[2-(Dimethylamino)ethyl]-1,3-benzoxazol-2(3H)-oneDifferent N-substituent (aliphatic amine)~206.24 g/molPotentially different solubility and biological activity

Functional Group Impact

The ortho-chloro substitution on the benzyl group of 3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one would likely create distinct electronic and steric effects compared to related compounds. The electron-withdrawing nature of the chlorine atom would influence the electron density distribution across the molecule, potentially affecting reactivity and binding properties. Additionally, the ortho positioning would create a specific spatial arrangement that might impact molecular recognition in biological systems.

Research Applications and Future Directions

Based on the properties of related benzoxazolone compounds, 3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one may have potential applications in:

  • Medicinal chemistry: As a potential lead compound for developing antimicrobial, anti-cancer, or other therapeutic agents. The specific arrangement of functional groups could provide a unique pharmacophore template.

  • Materials science: Benzoxazolone derivatives have been explored for their photophysical properties and potential applications in materials science.

  • Synthetic methodology development: The compound could serve as an intermediate in developing more complex heterocyclic systems or as a model compound for studying reaction mechanisms.

Future research directions might include:

  • Comprehensive characterization of the physical, chemical, and biological properties of 3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one.

  • Systematic structure-activity relationship studies to understand how the 2-chlorobenzyl substitution influences biological activity compared to other benzyl-substituted benzoxazolones.

  • Investigation of potential applications in drug discovery, particularly targeting infectious diseases or cancer, based on the biological activities observed in related compounds.

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